Diethyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)malonate
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Overview
Description
Diethyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)malonate is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)malonate typically involves multi-step organic reactions. One common method includes the condensation of 3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridine-2-thiol with diethyl malonate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)malonate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)malonate involves its interaction with specific molecular targets. The cyano group and pyridine ring can participate in hydrogen bonding and π-π interactions with biological molecules, potentially affecting various biochemical pathways. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-((3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)malonate
- Diethyl 2-((3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl)thio)malonate
Uniqueness
Diethyl 2-((3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)malonate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C27H26N2O5S |
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Molecular Weight |
490.6 g/mol |
IUPAC Name |
diethyl 2-[3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl]sulfanylpropanedioate |
InChI |
InChI=1S/C27H26N2O5S/c1-4-32-20-14-12-19(13-15-20)23-16-21(18-10-8-7-9-11-18)22(17-28)25(29-23)35-24(26(30)33-5-2)27(31)34-6-3/h7-16,24H,4-6H2,1-3H3 |
InChI Key |
NJSBZQWARCLLNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SC(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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